molecular formula C25H24N4O3 B6480103 2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 940994-23-0

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Numéro de catalogue: B6480103
Numéro CAS: 940994-23-0
Poids moléculaire: 428.5 g/mol
Clé InChI: XMFMEJIJLVAYER-MDZDMXLPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a 1,3-oxazole derivative featuring:

  • A (3-methoxyphenyl)ethenyl group at position 2, contributing π-π stacking interactions and moderate electron-donating properties due to the methoxy substituent.
  • A cyano group at position 4, enhancing electrophilicity and metabolic stability .

Propriétés

IUPAC Name

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-18-5-3-7-20(15-18)24(30)28-11-13-29(14-12-28)25-22(17-26)27-23(32-25)10-9-19-6-4-8-21(16-19)31-2/h3-10,15-16H,11-14H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFMEJIJLVAYER-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC(=CC=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC(=CC=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile, a member of the oxazole family, has garnered attention for its potential biological activities, particularly in cancer research and therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including case studies and pharmacological evaluations.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H22N4O2\text{C}_{21}\text{H}_{22}\text{N}_{4}\text{O}_{2}

Research indicates that compounds in the oxazole class often exhibit mechanisms involving the inhibition of specific protein kinases associated with cancer progression. For instance, studies on similar diaryl oxazole compounds have shown that they inhibit tyrosine receptor kinase B and other kinases that are overexpressed in various cancers, leading to cell cycle arrest and apoptosis in cancer cells .

Biological Activity Overview

The biological activities of 2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile are summarized in the following table:

Activity Description
Anticancer Activity Inhibits growth of cancer cell lines; induces apoptosis and cell cycle arrest.
Kinase Inhibition Targets multiple kinases associated with tumor growth and survival.
Cytotoxicity Exhibits cytotoxic effects on various cancer cell lines at concentrations >3 μM.
Pharmacokinetics Demonstrates a plasma half-life of approximately 7.5 hours in vivo studies.

Case Studies and Research Findings

  • In Vivo Studies : In a study involving severe combined immunodeficiency (SCID) mice, treatment with similar oxazole derivatives resulted in an 80% reduction in tumor growth compared to untreated controls . This suggests significant potential for therapeutic application in oncology.
  • Cytotoxicity Assays : Cytotoxicity was evaluated using the MTT assay method, which measures mitochondrial activity as an indicator of cell viability. The results indicated that the compound effectively reduced cell viability in various cancer cell lines, demonstrating its potential as an anticancer agent .
  • Pharmacokinetic Profiles : The pharmacokinetics of related compounds were assessed through intravenous administration, revealing important data on absorption, distribution, metabolism, and excretion (ADME) characteristics that are crucial for drug development .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Substituents (Position) Key Structural Differences Potential Implications References
2-[(E)-2-(3-Methoxyphenyl)ethenyl]-5-[4-(3-Methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile - 3-Methoxy (ethenyl phenyl)
- 3-Methyl (benzoyl)
Reference compound Balanced lipophilicity; moderate steric bulk at benzoyl position.
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS 941010-23-7) - 4-Fluoro (ethenyl phenyl)
- 4-Fluoro (benzoyl)
Electron-withdrawing fluorine substituents on both aryl groups. Increased electronegativity may enhance binding to polar residues; improved metabolic stability.
5-(4-Methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile (848868-61-1) - Unsubstituted phenyl (ethenyl)
- Methyl (piperazine)
No benzoyl group; simpler piperazine substitution. Reduced steric hindrance; potentially higher solubility but weaker target affinity.
5-(4-Ethylpiperazin-1-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile - Piperidinylsulfonyl (phenyl at position 2)
- Ethyl (piperazine)
Sulfonyl group introduces strong electron-withdrawing effects. Enhanced polarity; possible impact on membrane permeability or off-target interactions.
GLPG1690 (Autotaxin Inhibitor) - Complex fused pyridine and thiazole core
- Fluorophenyl and azetidine moieties
Structurally distinct but shares carbonitrile group. Carbonitrile may stabilize binding via dipole interactions; GLPG1690’s efficacy in fibrosis models noted.

Key Findings from Structural Analysis

  • Substituent Position Effects: Benzoyl vs. Conversely, the absence of a benzoyl group (848868-61-1) simplifies the structure but may reduce target engagement . Aryl Group Electronics: Fluorine substitution (e.g., 4-fluorophenyl in CAS 941010-23-7) increases electronegativity and lipophilicity, which could enhance blood-brain barrier penetration or protein binding .
  • Methoxy vs. Methyl: The 3-methoxy group on the reference compound’s ethenyl phenyl provides moderate electron-donating effects, whereas methyl groups (e.g., 3-methylbenzoyl) add steric bulk without significant electronic perturbation .
  • Biological Relevance :

    • While GLPG1690 () is mechanistically distinct as an autotaxin inhibitor, its carbonitrile group highlights a shared pharmacophoric feature that may stabilize interactions with enzymatic targets .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.